molecular formula C7H4ClF3O3S B1432403 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261862-25-2

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1432403
CAS No.: 1261862-25-2
M. Wt: 260.62 g/mol
InChI Key: IWJHQWQEYHAZAC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(Difluoromethoxy)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and electronic properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and material science applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJHQWQEYHAZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-25-2
Record name 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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